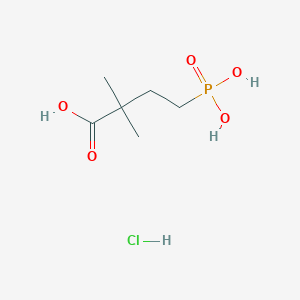

(S)-MAP4 hydrochloride

Description

(S)-MAP4 hydrochloride is a small-molecule compound listed in pharmacological screening studies targeting cancer stem cells and tumor microenvironments .

Properties

CAS No. |

1049694-90-7 |

|---|---|

Molecular Formula |

C6H14ClO5P |

Molecular Weight |

232.60 g/mol |

IUPAC Name |

2,2-dimethyl-4-phosphonobutanoic acid;hydrochloride |

InChI |

InChI=1S/C6H13O5P.ClH/c1-6(2,5(7)8)3-4-12(9,10)11;/h3-4H2,1-2H3,(H,7,8)(H2,9,10,11);1H |

InChI Key |

BCLBHEQMAQXMBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCP(=O)(O)O)C(=O)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of (S)-MAP4 Hydrochloride and Related Compounds

Key Observations:

Structural Uniqueness: (S)-MAP4 hydrochloride’s molecular formula (C21H28NO10S) suggests a complex structure with sulfonic and hydroxyl groups, differentiating it from simpler kinase inhibitors like coumarins .

Salt Forms : Similar to methoxamine hydrochloride, the hydrochloride salt form enhances solubility and bioavailability, a common feature in drug development .

Mechanistic and Pharmacological Distinctions

- MARK4 Inhibition: Coumarins and other MARK4 inhibitors stabilize microtubules by preventing phosphorylation of the MAP4 protein .

- Cancer Stem Cell Targeting : Unlike classical kinase inhibitors, (S)-MAP4 hydrochloride is grouped with compounds like meloxicam sodium and levallorphan tartrate, which target tumor microenvironments via inflammation or opioid receptor pathways .

- Cheminformatics Applications : The MAP4 fingerprint (unrelated to the compound) distinguishes molecular similarities in virtual screening, a tool that could theoretically optimize (S)-MAP4 hydrochloride derivatives .

Q & A

Q. How can researchers design reproducible synthesis protocols for (S)-MAP4 hydrochloride?

Answer:

- Key variables to control : Reaction temperature, solvent purity, stoichiometry of reagents, and chiral catalyst efficiency.

- Characterization steps : Use NMR (¹H/¹³C) to confirm stereochemistry and HPLC for enantiomeric excess (EE) quantification .

- Validation : Cross-reference spectral data with published protocols for analogous chiral amines (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride synthesis) to identify deviations in intermediates .

- Reproducibility : Document batch-specific anomalies (e.g., solvent traces in NMR) and include raw data in supplementary materials for peer verification .

Q. What methods are recommended for assessing the purity and stability of (S)-MAP4 hydrochloride under varying storage conditions?

Answer:

- Purity analysis : Combine HPLC with UV detection (λ = 254 nm) and mass spectrometry to detect degradation products (e.g., dehydrohalogenation byproducts) .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor chiral integrity via polarimetry or chiral HPLC .

- Data interpretation : Use statistical tools (e.g., ANOVA) to distinguish instrument noise from genuine degradation signals .

Q. How should researchers validate the biological activity of (S)-MAP4 hydrochloride in in vitro assays?

Answer:

- Dose-response standardization : Include positive controls (e.g., known receptor agonists/antagonists) and negative controls (vehicle-only) to contextualize efficacy .

- Solvent compatibility : Test DMSO/PBS solubility limits to avoid false negatives from precipitation .

- Replicate design : Perform triplicate runs with blinded analysts to minimize bias, and report confidence intervals for IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the enantioselective binding of (S)-MAP4 hydrochloride to target receptors?

Answer:

- Orthogonal assays : Compare surface plasmon resonance (SPR) binding kinetics with fluorescence polarization assays to rule out artifact-driven discrepancies .

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions to identify steric or electrostatic mismatches in the (S)-enantiomer binding pocket .

- Meta-analysis : Systematically review literature for methodological inconsistencies (e.g., buffer pH, ionic strength) using databases like PubMed and Web of Science .

Q. How can researchers optimize enantiomeric purity during large-scale synthesis of (S)-MAP4 hydrochloride?

Answer:

- Chiral resolution techniques : Employ simulated moving bed (SMB) chromatography or enzymatic kinetic resolution to enhance EE >99% .

- Process analytical technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of chiral intermediates .

- Crystallization optimization : Screen solvent/anti-solvent pairs (e.g., ethanol/water) to favor (S)-enantiomer nucleation .

Q. What advanced statistical approaches are suitable for analyzing dose-dependent toxicity data for (S)-MAP4 hydrochloride?

Answer:

- Non-linear regression : Fit data to Hill or log-logistic models to estimate LD₅₀ and assess confidence intervals using bootstrapping .

- Multivariate analysis : Apply principal component analysis (PCA) to disentangle toxicity drivers (e.g., metabolite accumulation vs. parent compound effects) .

- Outlier detection : Use Grubbs’ test or Mahalanobis distance to identify anomalous datapoints in high-throughput screening results .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo pharmacokinetic profiles of (S)-MAP4 hydrochloride?

Answer:

- ADME profiling : Quantify plasma protein binding, metabolic stability (CYP450 assays), and blood-brain barrier permeability to identify bioavailability bottlenecks .

- Tissue distribution studies : Use radiolabeled (S)-MAP4 hydrochloride with LC-MS/MS to track organ-specific accumulation .

- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to predict in vivo efficacy from in vitro parameters .

Methodological Guidance for Data Reporting

- Literature reviews : Follow EPA strategies for systematic searches, prioritizing peer-reviewed journals (PubMed, Web of Science) and gray literature (conference abstracts, technical reports) .

- Data presentation : Use tables/graphs with error bars and significance annotations (p-values) in main texts; relegate raw datasets to supplementary files .

- Ethical compliance : Adhere to MedChemExpress safety guidelines for handling hydrochlorides (e.g., fume hood use, PPE protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.